molecular formula C22H24O5 B021983 (+)-12-Oxocalanolide A CAS No. 161753-49-7

(+)-12-Oxocalanolide A

Cat. No.: B021983
CAS No.: 161753-49-7
M. Wt: 368.4 g/mol
InChI Key: HQVBDUZROQMWRN-VXGBXAGGSA-N
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Description

(+)-12-Oxocalanolide A is a naturally occurring compound known for its unique chemical structure and potential biological activities It is a derivative of calanolide A, which is isolated from the tropical tree Calophyllum lanigerum

Mechanism of Action

Target of Action

12-Oxocalanolide A, also known as (+)-12-Oxocalanolide A, is a potent inhibitor of reverse transcriptase from human immunodeficiency virus type 1 (HIV-1) . Reverse transcriptase is an enzyme that catalyzes the formation of DNA from an RNA template, a critical step in the life cycle of HIV .

Mode of Action

12-Oxocalanolide A interacts with its target, the reverse transcriptase enzyme, by binding to two distinct sites . It cannot bind to both sites simultaneously . This unique interaction distinguishes 12-Oxocalanolide A from other non-nucleoside reverse transcriptase inhibitors (NNRTIs) .

Biochemical Pathways

The primary biochemical pathway affected by 12-Oxocalanolide A is the replication of HIV-1. By inhibiting the reverse transcriptase enzyme, 12-Oxocalanolide A prevents the conversion of viral RNA into DNA, thereby disrupting the replication of the virus .

Pharmacokinetics

The pharmacokinetics of 12-Oxocalanolide A were examined in four successive single-dose cohorts (200, 400, 600, and 800 mg) in healthy, HIV-negative volunteers . The compound was rapidly absorbed following administration, with time to maximum concentration of drug in plasma (Tmax) values occurring between 2.4 and 5.2 hours post-dosing depending on the dose . The terminal-phase half-life (t1/2) was approximately 20 hours for the 800-mg dose group .

Result of Action

The primary result of 12-Oxocalanolide A’s action is the inhibition of HIV-1 replication. By blocking the activity of the reverse transcriptase enzyme, 12-Oxocalanolide A prevents the virus from replicating its genetic material and thus disrupts its life cycle .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-12-Oxocalanolide A typically involves several steps, starting from readily available precursors. One common synthetic route includes the use of a Diels-Alder reaction followed by oxidation and cyclization steps. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards.

Chemical Reactions Analysis

Types of Reactions

(+)-12-Oxocalanolide A undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound.

    Substitution: Commonly involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of nucleophiles or electrophiles under controlled temperatures and pH.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other complex molecules.

    Biology: Investigated for its role in modulating biological pathways.

    Medicine: Potential antiviral properties, particularly against HIV.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Comparison with Similar Compounds

Similar Compounds

    Calanolide A: A closely related compound with similar antiviral properties.

    Calanolide B: Another derivative with potential biological activities.

Uniqueness

(+)-12-Oxocalanolide A is unique due to its specific structural features, which confer distinct biological activities. Its ability to inhibit reverse transcriptase with high specificity sets it apart from other similar compounds .

Properties

IUPAC Name

(16R,17R)-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaene-4,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h8-12H,6-7H2,1-5H3/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVBDUZROQMWRN-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(=O)C(C(O4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(=O)[C@@H]([C@H](O4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70171519
Record name (+)-12-Oxocalanolide A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70171519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161753-49-7, 183904-55-4
Record name 12-Oxocalanolide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161753497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-12-Oxocalanolide A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183904554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-12-Oxocalanolide A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70171519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of 12-Oxocalanolide A against HIV-1?

A1: 12-Oxocalanolide A is a novel non-nucleoside reverse-transcriptase inhibitor (NNRTI) []. While its exact mechanism is still under investigation, NNRTIs like 12-Oxocalanolide A generally act by binding to a hydrophobic pocket near the active site of the HIV-1 reverse transcriptase enzyme. This binding disrupts the enzyme's structure and prevents it from converting viral RNA into DNA, a crucial step in HIV-1 replication [].

Q2: How does the structure of 12-Oxocalanolide A contribute to its antiviral activity?

A2: While the provided research does not delve into the detailed structure-activity relationship (SAR) of 12-Oxocalanolide A, analogues of the parent compound, (+)-Calanolide A, have been investigated []. These studies suggest modifications to the core structure of (+)-Calanolide A can impact antiviral activity. Further research is needed to elucidate the specific structural features of 12-Oxocalanolide A that are critical for its potency and selectivity against HIV-1.

Q3: Beyond its antiviral activity, does 12-Oxocalanolide A exhibit other potentially beneficial properties?

A3: While 12-Oxocalanolide A is primarily studied for its antiviral activity, research suggests that extracts containing this compound, along with other metabolites from Calophyllum inophyllum seed oil, demonstrate antioxidant, anti-inflammatory, antimicrobial, and antimycobacterial properties []. Further research is needed to determine if 12-Oxocalanolide A contributes directly to these activities and to what extent.

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